molecular formula C14H16O3 B12555228 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one CAS No. 142266-75-9

7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one

Cat. No.: B12555228
CAS No.: 142266-75-9
M. Wt: 232.27 g/mol
InChI Key: HLBRDURYZJYMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” is a complex organic compound that belongs to the class of acenaphthylene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can be further dehydrated to form an α,β-unsaturated ketone.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the acenaphthylene core structure.

    Methoxylation: Introduction of methoxy groups at the 7 and 8 positions can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A related compound with a similar core structure but different functional groups.

    Naphthalene Derivatives: Compounds with a naphthalene core structure, often used in similar applications.

Uniqueness

“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” is unique due to its specific methoxy substitutions and tetrahydroacenaphthylene core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

142266-75-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

7,8-dimethoxy-3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one

InChI

InChI=1S/C14H16O3/c1-16-11-7-9-5-3-4-8-6-10(15)13(12(8)9)14(11)17-2/h7-8H,3-6H2,1-2H3

InChI Key

HLBRDURYZJYMPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(CCCC3=C1)CC2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.